4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
Description
Properties
IUPAC Name |
4-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-11-5-6-13(8-12(11)2)23-16-14(9-20-23)17(25)22(10-19-16)21-15(24)4-3-7-18/h5-6,8-10H,3-4,7H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFZXBHWSQRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCCCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common route involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazolo[3,4-d]pyrimidine core.
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Amidation: : The final step involves the reaction of the chlorinated pyrazolo[3,4-d]pyrimidine with butanamide under suitable conditions, often in the presence of a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazolo[3,4-d]pyrimidine core or the butanamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: New derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxidized forms of the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reduced forms of the compound, potentially affecting the carbonyl groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing the compound to inhibit enzymes like kinases or bind to nucleotide receptors. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Pharmacokinetics
- Chloro Groups : The 4-chloro substituent in the target compound may improve membrane permeability and resistance to oxidative metabolism, similar to dichlorophenyl derivatives .
- Side Chains : Butanamide’s extended alkyl chain could increase solubility compared to shorter acetamide chains (e.g., CAS 852451-39-9) but may reduce binding specificity due to steric effects.
Docking and Computational Studies
Compounds like 237 were docked into the ATP-binding site of EGFR (PDB ID: 1M17), revealing hydrogen bonding with Met793 and hydrophobic interactions with Leu718 and Val702 . The target compound’s butanamide chain may form additional van der Waals contacts, though computational validation is required.
Biological Activity
The compound 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.
- Molecular Formula : C29H36ClN4O2
- Molar Mass : 614.43 g/mol
- CAS Number : 54636-84-9
- Density : 1.31 g/cm³
- Refractive Index : 1.605
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its effects against bacterial strains and its potential as an enzyme inhibitor.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Activity Against Bacteria : The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains tested .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been a focus of research:
- Acetylcholinesterase (AChE) Inhibition : Several derivatives have shown significant AChE inhibitory activity, which is crucial for treating neurological disorders .
| Compound ID | IC50 (µM) |
|---|---|
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
| 7n | 2.17 ± 0.006 |
| Reference | 21.25 ± 0.15 |
Anti-inflammatory and Anticancer Properties
The pyrazolo[3,4-d]pyrimidine scaffold is known for its anti-inflammatory and anticancer activities:
- Anti-inflammatory Effects : Studies have shown that related compounds possess excellent anti-inflammatory properties .
- Anticancer Activity : The compound may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
Case Studies and Research Findings
- Study on Antibacterial Effects : A study evaluated the antibacterial efficacy of several pyrazolo derivatives, including the target compound. Results indicated a promising profile against multiple bacterial strains .
- Enzyme Inhibition Research : Another study focused on the inhibition of urease and AChE by pyrazolo derivatives, revealing that the compound could serve as a lead for developing new enzyme inhibitors .
- Computational Studies : Molecular docking studies have been employed to predict interactions between the compound and target proteins, providing insights into its mechanism of action .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core through cyclization of precursors like 5-amino-1H-pyrazole derivatives. Critical steps include:
- Nucleophilic substitution : Introducing the 3,4-dimethylphenyl group via coupling reactions in solvents like ethanol or DMSO .
- Amidation : Reaction of intermediates with 4-chlorobutanoyl chloride in the presence of triethylamine as a base .
- Optimization : Temperature control (60–80°C) and solvent selection (polar aprotic solvents) improve yields (typically 60–75%) .
Q. How is the compound’s structure confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.2–2.4 ppm, pyrimidine protons at δ 8.1–8.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~467.1) .
- X-ray crystallography (if available): Resolves stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological activities are reported for this compound?
The pyrazolo[3,4-d]pyrimidine core is associated with:
- Kinase inhibition : Potency against tyrosine kinases (IC₅₀: 0.1–5 µM) linked to anticancer activity .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Advanced strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Flow chemistry : Continuous reaction systems enhance reproducibility and reduce side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | +15% efficiency |
| Solvent | DMF/EtOH (3:1) | Reduces byproducts |
| Reaction Time | 6–8 hours | Maximizes conversion |
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Key modifications include:
- Substituent variation : Replacing the 4-chlorobutane group with fluorinated chains enhances metabolic stability .
- Heterocycle substitution : Adding electron-withdrawing groups (e.g., -CF₃) improves kinase binding affinity (ΔIC₅₀: 3-fold) .
- Pharmacophore mapping : Computational docking identifies critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Q. How to resolve contradictions in biological data across studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay conditions : Differences in ATP concentrations (1–10 µM) affect kinase inhibition results .
- Cell line variability : Genetic heterogeneity in cancer models (e.g., HeLa vs. MCF-7) alters response profiles .
- Solution stability : Degradation in aqueous buffers (e.g., hydrolysis of the amide bond) reduces apparent potency .
Q. What computational tools predict target interactions and ADMET properties?
Advanced methods include:
- Molecular dynamics simulations : Assess binding kinetics with kinases (e.g., EGFR, VEGFR2) .
- QSAR models : Correlate logP values (2.5–3.5) with membrane permeability .
- ADMET prediction : Software like Schrödinger’s QikProp estimates bioavailability (%F: 45–60%) and CYP450 inhibition risks .
Methodological Guidance
Q. What techniques assess compound purity and stability?
- HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .
- Forced degradation studies : Exposure to heat (40°C), light, and pH extremes identifies labile groups (e.g., amide hydrolysis at pH >9) .
Q. Which in vitro/in vivo models are suitable for efficacy testing?
- In vitro :
- Kinase assays : Selectivity panels (e.g., Eurofins KinaseProfiler) .
- 3D tumor spheroids : Mimic drug penetration in solid tumors .
- In vivo :
- Xenograft models : Murine models with HT-29 colon cancer (dose: 25 mg/kg, oral) .
Q. How to design a SAR study for this compound?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) .
- Step 2 : Profile activity across assays (e.g., kinase inhibition, cytotoxicity) .
- Step 3 : Use multivariate analysis to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
